ProINDY
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Overview
Description
ProINDY is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It is a member of the benzothiazole class of compounds and is primarily used in scientific research to study Down syndrome and other conditions related to DYRK1A overexpression .
Scientific Research Applications
ProINDY has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of DYRK1A and DYRK1B.
Biology: Investigates the role of DYRK1A in cellular processes and its implications in diseases such as Down syndrome.
Medicine: Explores potential therapeutic applications in treating conditions related to DYRK1A overexpression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DYRK1A and DYRK1B .
Mechanism of Action
Target of Action
TG007, also known as ProINDY, primarily targets the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and DYRK1B . These kinases are involved in various cellular processes, including cell growth and differentiation, and have been implicated in several diseases, including Down syndrome and Alzheimer’s disease .
Mode of Action
This compound is a prodrug of INDY , designed to enhance the molecule’s lipophilicity and cell membrane permeability . As an ATP-competitive inhibitor, it binds to the active site of DYRK1A/B, preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
DYRK1A/B kinases autophosphorylate a conserved tyrosine residue in their activation loop but phosphorylate their substrates at serine or threonine residues . By inhibiting DYRK1A/B, this compound can affect various signaling pathways, including those involved in cell growth, differentiation, and neurodevelopment .
Pharmacokinetics
The prodrug nature of this compound enhances its lipophilicity and cell membrane permeability, which are crucial for its bioavailability . .
Result of Action
This compound’s inhibition of DYRK1A/B can lead to various molecular and cellular effects. For instance, it has been shown to recover Xenopus embryos from head malformation induced by DYRK1A overexpression, resulting in normally developed embryos . This demonstrates the potential utility of this compound in vivo.
Biochemical Analysis
Biochemical Properties
TG007, or ProINDY, plays a crucial role in biochemical reactions. It interacts with the enzyme Dyrk1A, acting as a potent and selective ATP-competitive inhibitor . The nature of this interaction is competitive, meaning that TG007 competes with ATP for binding to the active site of the Dyrk1A enzyme .
Cellular Effects
The effects of TG007 on various types of cells and cellular processes are profound. As an inhibitor of Dyrk1A, TG007 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . By inhibiting Dyrk1A, TG007 can effectively recover Xenopus embryos from head malformation induced by Dyrk1A overexpression .
Molecular Mechanism
TG007 exerts its effects at the molecular level through a variety of mechanisms. As an ATP-competitive inhibitor, it binds to the active site of the Dyrk1A enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and other downstream effects .
Metabolic Pathways
TG007, or this compound, is involved in the metabolic pathway related to the Dyrk1A enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: ProINDY is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: ProINDY undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the benzothiazole ring.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce a wide range of substituted benzothiazole compounds .
Comparison with Similar Compounds
INDY: An ATP-competitive inhibitor of DYRK1A and DYRK1B with similar inhibitory effects.
Harmine: Another potent DYRK inhibitor that also affects monoamine oxidase A (MAOA) activity.
7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, and other kinases
Uniqueness: ProINDY is unique in its ability to effectively reverse developmental defects associated with DYRK1A overexpression in vivo, demonstrating its potential as a therapeutic agent. Unlike harmine, this compound does not affect MAOA activity, making it a more selective inhibitor .
Properties
IUPAC Name |
[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOCVDWLAYGRX-AUWJEWJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.